molecular formula C20H17F3N2O3 B2631134 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797858-69-5

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B2631134
CAS No.: 1797858-69-5
M. Wt: 390.362
InChI Key: MLIDJIIRYPKNDT-UHFFFAOYSA-N
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Description

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving isobenzofuran and piperidine derivatives. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. Trifluoromethyl iodide or trifluoromethyl sulfonate can be used as the trifluoromethylating agents in the presence of a catalyst such as copper(I) iodide.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with 4-(trifluoromethyl)aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, the use of greener solvents and reagents would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Compounds with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to modulate the pharmacokinetic properties of drugs. This compound could be explored for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, leading to a broad spectrum of biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-pyrrolidine]-1’-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-azetidine]-1’-carboxamide: Contains an azetidine ring, offering different steric and electronic properties.

Uniqueness

The uniqueness of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide lies in its specific combination of a spirocyclic core and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development.

Properties

IUPAC Name

3-oxo-N-[4-(trifluoromethyl)phenyl]spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)13-6-8-14(9-7-13)24-18(27)25-11-3-10-19(12-25)16-5-2-1-4-15(16)17(26)28-19/h1-2,4-9H,3,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIDJIIRYPKNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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